CRBN Binding Affinity: Thalidomide Exhibits a 10-Fold Lower Affinity (IC50 ~30 µM) Versus Lenalidomide and Pomalidomide (~3 µM)
Thalidomide binds the CRBN-DDB1 complex with approximately 10-fold lower affinity than lenalidomide or pomalidomide. In a fluorescence-based thermal shift assay using purified ZZ-CRBN-DDB1, thalidomide displayed a dose-dependent interaction with an IC50 of ~30 µM, compared to ~3 µM for both lenalidomide and pomalidomide [1]. In a competitive fluorescence polarization assay, thalidomide exhibited a Kd of 121.6 ± 23.2 nM and a Ki of 249.20 nM for DDB1–CRBN, while lenalidomide and pomalidomide yielded Ki values of 177.80 nM and 156.60 nM, respectively, indicating that thalidomide's binding interaction is measurably weaker [2].
| Evidence Dimension | CRBN-DDB1 binding affinity (IC50, fluorescent thermal shift) and inhibitory constant (Ki, competitive FP) |
|---|---|
| Target Compound Data | IC50 ~30 µM; Kd 121.6 ± 23.2 nM; Ki 249.20 nM |
| Comparator Or Baseline | Lenalidomide: IC50 ~3 µM, Ki 177.80 nM; Pomalidomide: IC50 ~3 µM, Ki 156.60 nM |
| Quantified Difference | ~10-fold lower IC50; Ki ~1.4–1.6× higher (weaker binding) |
| Conditions | Purified ZZ-CRBN-DDB1 protein; competitive titration with Cy5-thalidomide, 50 nM CRBN, 20 nM probe; n=3 |
Why This Matters
Procurement for CRBN-dependent degradation assays must account for the ~10-fold concentration offset needed to achieve equivalent target engagement with thalidomide, which directly impacts PROTAC linker design and dose-response experimental planning.
- [1] Lopez-Girona, A., et al. Direct Binding with Cereblon Mediates the Antiproliferative and Immunomodulatory Action of Lenalidomide and Pomalidomide. Blood 118, 738 (2011). View Source
- [2] Fischer, E.S., et al. Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide, lenalidomide, and pomalidomide. Nature 512, 49–53 (2014). Extended Data Figure 4. View Source
